molecular formula C9H8FN3O2S B1443159 3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide CAS No. 1315365-39-9

3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide

Cat. No.: B1443159
CAS No.: 1315365-39-9
M. Wt: 241.24 g/mol
InChI Key: YYJUFVHNCUWKJB-UHFFFAOYSA-N
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Description

“3-fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C9H8FN3O2S and a molecular weight of 241.24 . It is used for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for synthesizing pyrazoles involve condensations of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the use of dialkyl azodicarboxylates with substituted propargylamines , and the reaction of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8FN3O2S/c10-8-6-7 (16 (11,14)15)2-3-9 (8)13-5-1-4-12-13/h1-6H, (H2,11,14,15) .


Physical and Chemical Properties Analysis

“this compound” is a powder that should be stored at room temperature .

Scientific Research Applications

  • Cytotoxicity and Carbonic Anhydrase Inhibitory Activities : A study by Kucukoglu et al. (2016) focused on polymethoxylated-pyrazoline benzene sulfonamides, which are closely related to the compound . These derivatives were investigated for their cytotoxic activities on tumor and non-tumor cell lines, and for inhibitory effects on carbonic anhydrase isoenzymes. The study highlighted the potential of these compounds as lead molecules for further investigation in cancer treatment due to their carbonic anhydrase inhibitory activity (Kucukoglu et al., 2016).

  • Antimicrobial and Antitubercular Activities : Research by Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives and evaluated their antimicrobial and antitubercular activities. The study found that some compounds displayed good antibacterial activity against various pathogens, including Mycobacterium tuberculosis, suggesting their potential as antimicrobial and antitubercular agents (Shingare et al., 2022).

  • Antiproliferative Activities : Mert et al. (2014) investigated a series of pyrazole-sulfonamide derivatives for their in vitro antiproliferative activities against cancer cell lines. Some compounds showed promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).

  • Synthesis and Characterization : Zhang Peng-yun (2013) conducted a study on the synthesis of a closely related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, exploring the effects of various synthesis conditions on yield (Zhang Peng-yun, 2013).

  • Enzyme Inhibition and Low Cytotoxicity : A study by Ozmen Ozgun et al. (2019) synthesized 4-(3-substitutedphenyl-5-polymethoxyphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides and evaluated their inhibition potency against carbonic anhydrase and acetylcholinesterase enzymes, along with their cytotoxicities. The compounds exhibited significant inhibition of these enzymes with low cytotoxicity, indicating their potential as drug candidates (Ozmen Ozgun et al., 2019).

Properties

IUPAC Name

3-fluoro-4-pyrazol-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3O2S/c10-8-6-7(16(11,14)15)2-3-9(8)13-5-1-4-12-13/h1-6H,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJUFVHNCUWKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234193
Record name Benzenesulfonamide, 3-fluoro-4-(1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315365-39-9
Record name Benzenesulfonamide, 3-fluoro-4-(1H-pyrazol-1-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315365-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-fluoro-4-(1H-pyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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